[Cis-6-(trifluoromethyl)oxan-3-yl]methanol
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Overview
Description
[Cis-6-(trifluoromethyl)oxan-3-yl]methanol is a chemical compound with the molecular formula C7H11F3O2 and a molecular weight of 184.16 g/mol . It is characterized by the presence of a trifluoromethyl group attached to an oxane ring, which is further connected to a methanol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Cis-6-(trifluoromethyl)oxan-3-yl]methanol typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This process often includes the use of advanced chemical engineering techniques, such as continuous flow reactors and automated control systems, to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
[Cis-6-(trifluoromethyl)oxan-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxane derivatives with different functional groups.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups, such as methyl or ethyl groups.
Substitution: The trifluoromethyl group can be substituted with other groups, such as halogens or alkyl groups, under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The reaction conditions often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxane derivatives with aldehyde or carboxylic acid groups, while substitution reactions can produce a wide range of trifluoromethyl-substituted compounds .
Scientific Research Applications
[Cis-6-(trifluoromethyl)oxan-3-yl]methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of [Cis-6-(trifluoromethyl)oxan-3-yl]methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. This interaction can lead to changes in the activity of enzymes, receptors, and other biomolecules, ultimately affecting various biological processes .
Comparison with Similar Compounds
Similar Compounds
[Cis-6-(trifluoromethyl)oxan-3-yl]methanol: Unique due to its trifluoromethyl group and oxane ring structure.
[Cis-6-(methyl)oxan-3-yl]methanol: Similar structure but with a methyl group instead of a trifluoromethyl group.
[Cis-6-(ethyl)oxan-3-yl]methanol: Similar structure but with an ethyl group instead of a trifluoromethyl group.
Properties
Molecular Formula |
C7H11F3O2 |
---|---|
Molecular Weight |
184.16 g/mol |
IUPAC Name |
[(3S,6R)-6-(trifluoromethyl)oxan-3-yl]methanol |
InChI |
InChI=1S/C7H11F3O2/c8-7(9,10)6-2-1-5(3-11)4-12-6/h5-6,11H,1-4H2/t5-,6+/m0/s1 |
InChI Key |
GJNCNBFWDIRUIF-NTSWFWBYSA-N |
Isomeric SMILES |
C1C[C@@H](OC[C@@H]1CO)C(F)(F)F |
Canonical SMILES |
C1CC(OCC1CO)C(F)(F)F |
Origin of Product |
United States |
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